(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
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Overview
Description
(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate is a complex organic compound that belongs to the class of chromenones and sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core through a cyclization reaction. This is followed by the introduction of the sulfonylamino group via sulfonylation reactions. The final step involves esterification to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various organic reactions.
Biology
In biological research, (6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism of action of (6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate include:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chromenone and sulfonamide moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H27NO6S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H27NO6S/c1-4-21-16-23-19(3)14-27(30)34-26(23)17-25(21)35-28(31)24(15-20-8-6-5-7-9-20)29-36(32,33)22-12-10-18(2)11-13-22/h5-14,16-17,24,29H,4,15H2,1-3H3/t24-/m0/s1 |
InChI Key |
CETRJRKSSZCPAU-DEOSSOPVSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1OC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C=C2C |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C=C2C |
Origin of Product |
United States |
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